1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-7-9-17(10-8-16)23-21-15-25-22-6-4-3-5-20(22)24(21)27(26-23)18-11-13-19(28-2)14-12-18/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUPKNKHWJZQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Formation
The synthesis begins with constructing the quinoline precursor through cyclocondensation. A substituted aniline derivative reacts with diketones or aldehydes under reflux in acetic acid for 12 hours, achieving a 65% yield. This step forms the quinoline backbone, which is critical for subsequent functionalization.
Electrophilic Fluorination
Selectfluor® in dichloromethane at 0°C to room temperature introduces fluorine atoms at positions 7 and 8 of the quinoline core. This radical-based fluorination proceeds via an ionic mechanism, with a moderate yield of 45% due to competing side reactions.
Palladium-Catalyzed Cross-Coupling
The final step involves Suzuki-Miyaura coupling to attach the 4-methoxyphenyl and 4-methylphenyl groups. Using tetrakis(triphenylphosphine)palladium(0) in dimethylformamide (DMF) with potassium carbonate, this reaction achieves a 72% yield. The palladium catalyst facilitates aryl-aryl bond formation between the boronic acid derivatives and the fluorinated pyrazoloquinoline intermediate.
Table 1: Multi-Step Synthesis Protocol
| Step | Objective | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Quinoline core formation | Acetic acid, reflux, 12 h | 65% |
| 2 | Pyrazole ring cyclization | TPAB, H₂O/acetone, 80°C | 90–98% |
| 3 | Fluorination | Selectfluor®, DCM, 0°C→RT | 45% |
| 4 | Cross-coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 72% |
One-Pot Three-Component Reaction
Reaction Design
A streamlined one-pot synthesis combines arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds in water/acetone (1:2) at 80°C. TPAB catalyzes sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization, achieving yields of 90–98%.
Mechanistic Pathway
- Knoevenagel Condensation : Arylglyoxals react with cyclic 1,3-dicarbonyl compounds to form α,β-unsaturated ketones.
- Michael Addition : Pyrazol-5-amines attack the electrophilic β-carbon, generating an enamine intermediate.
- Dearoylation and Oxidation : Spontaneous dearoylation followed by air oxidation yields the aromatic pyrazoloquinoline system.
Advantages : This method eliminates purification between steps, reduces solvent waste, and uses water as a co-solvent, aligning with green chemistry principles.
Friedländer Condensation Approach
Classical Methodology
Adapted from pyrazolo[3,4-b]quinoline syntheses, Friedländer condensation merges o-aminobenzaldehyde derivatives with pyrazolones. For the target compound, 4-methoxy- and 4-methyl-substituted benzaldehydes are condensed with 3-methylpyrazol-5-one in ethylene glycol at 120°C.
Microwave-Assisted Modification
Microwave irradiation (300 W, 150°C) reduces reaction time from 12 hours to 30 minutes, improving yields to 85%. Clay-supported catalysts enhance regioselectivity, minimizing byproducts like 3-(2-quinolyl)-quinolin-2-ol.
Niementowski Reaction with Anthranilic Acid
Reaction Setup
Anthranilic acid reacts with 4-methoxyacetophenone and 4-methylacetophenone in the presence of anhydrous sodium acetate. This method historically produces 4-hydroxyquinolines but requires post-synthetic reduction to remove hydroxyl groups.
Comparative Analysis of Synthesis Methods
Table 2: Method Efficiency Comparison
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Multi-Step | 45–72% | 48 h | High | Moderate |
| One-Pot Three-Component | 90–98% | 6–8 h | Low | High |
| Friedländer Condensation | 70–85% | 0.5–12 h | Medium | High |
| Niementowski Reaction | 20–30% | 24 h | High | Low |
The one-pot three-component reaction surpasses others in yield and scalability, though it requires precise stoichiometric control. Multi-step synthesis offers flexibility for late-stage functionalization but accumulates yield losses. Friedländer condensation balances speed and efficiency under microwave conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1-phenylethylene: This compound shares the 4-methoxyphenyl group but differs in its core structure.
N-(4-Methoxyphenyl)-4-methylbenzylamine: Another compound with similar substituents but a different core structure.
Uniqueness: 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its pyrazoloquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrazoloquinoline core structure, which is significant for its biological activity. The synthesis typically involves multi-step organic reactions, such as the cyclization of 4-methoxyphenylhydrazine with 4-methylbenzaldehyde under controlled conditions to form the pyrazoloquinoline core .
Antimicrobial Properties
Research has shown that derivatives of pyrazoloquinolines exhibit promising antimicrobial activity. For instance, in vitro studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazoloquinoline Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| 7b | 0.22 | - | Bactericidal |
| 10 | - | - | Fungicidal |
| 13 | - | - | Bactericidal |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it may act on specific molecular targets involved in cancer cell proliferation and survival. For example, aminopyrazole derivatives have shown IC50 values ranging from 73 to 84 mg/mL against various cancer cell lines .
Table 2: Anticancer Activity of Pyrazoloquinoline Derivatives
| Compound | Cell Line | IC50 (mg/mL) |
|---|---|---|
| A | MCF-7 (Breast) | 73 |
| B | HeLa (Cervical) | 84 |
| C | A549 (Lung) | - |
The biological activity of this compound is attributed to its interaction with specific enzymes or receptors. The presence of the methoxy and methyl substituents on the phenyl groups enhances its binding affinity to biological targets, potentially leading to significant therapeutic effects .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several pyrazoloquinoline derivatives against common pathogens. The results highlighted that compounds with specific structural modifications exhibited enhanced activity compared to their parent compounds .
- Anticancer Mechanisms : In another investigation, researchers explored the anticancer mechanisms of aminopyrazole derivatives, noting their ability to induce apoptosis in cancer cells through caspase activation pathways .
Q & A
Basic Question: What are the optimized synthetic routes for 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions of substituted phenylhydrazines with aldehydes/ketones to form hydrazone intermediates.
- Cyclization using acid or base catalysts to construct the pyrazoloquinoline core .
- Suzuki–Miyaura coupling for introducing aryl substituents, optimized via microwave-assisted synthesis to improve efficiency .
Key Reaction Conditions:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–120°C | Higher temps accelerate cyclization but risk decomposition . |
| Solvent | DMF or THF | Polar aprotic solvents enhance intermediate solubility . |
| Catalyst | Pd(PPh₃)₄ for coupling | Catalyst loading (1–5 mol%) balances cost and efficiency . |
Yield Optimization:
- Microwave-assisted synthesis reduces reaction time (30–60 mins vs. 12–24 hrs) and improves yield by 15–20% .
Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, methoxy (-OCH₃) protons resonate at δ 3.8–4.0 ppm .
- 2D NMR (COSY, NOESY) resolves spatial interactions in fused-ring systems .
- Mass Spectrometry (HRMS):
- Validates molecular weight (e.g., [M+H]⁺ for C₂₄H₂₀N₃O₂: calc. 398.1504, observed 398.1501) .
- X-ray Crystallography:
- Resolves crystal packing and bond angles (e.g., orthorhombic system, space group P2₁2₁2₁) .
- HPLC-PDA:
- Purity >98% achieved using C18 columns (acetonitrile/water gradient) .
Advanced Question: How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ values) often arise from:
- Experimental Variability: Cell line specificity (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. ATP luminescence) .
- Structural Analogues: Subtle substituent changes (e.g., -F vs. -OCH₃) alter target binding.
Resolution Strategies:
Meta-Analysis: Compare datasets using standardized metrics (e.g., pIC₅₀ = -log₁₀(IC₅₀)) .
Structure-Activity Relationship (SAR) Studies:
| Substituent | Activity Trend (IC₅₀, μM) | Mechanism |
|---|---|---|
| 4-Methoxyphenyl | 0.39 (Anti-inflammatory) | COX-2 inhibition |
| 4-Methylphenyl | 1.00 (Anticancer) | Apoptosis induction |
| Halogen (e.g., -Cl) | 5.00 (Cytotoxicity) | DNA intercalation |
Molecular Docking: Validate binding modes to targets (e.g., COX-2 active site) using AutoDock Vina .
Advanced Question: What are the design considerations for SAR studies to enhance its pharmacological profile?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs):
- Fluorine (-F) at position 8 enhances metabolic stability (t₁/₂ increased by 2x) and bioavailability (LogP ~3.5) .
- Steric Effects:
- Bulky substituents (e.g., 4-methylphenyl) reduce off-target binding but may lower solubility .
- Hybrid Scaffolds:
- Fusion with dioxole rings (e.g., [1,3]dioxolo[4,5-g]) improves fluorescence for imaging applications .
Case Study:
Replacing 4-methoxyphenyl with 3-chloro-4-fluorophenyl increased anticancer potency (IC₅₀ from 1.00 μM to 0.85 μM) due to enhanced halogen bonding with kinase targets .
Advanced Question: How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Enzyme Inhibition Assays:
- Measure IC₅₀ against purified enzymes (e.g., COX-2, topoisomerase II) using fluorogenic substrates .
- Cellular Pathway Analysis:
- Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
- Isothermal Titration Calorimetry (ITC):
- Quantify binding affinity (Kd = 120 nM for DNA gyrase) .
Data Interpretation:
Contradictory results in enzyme vs. cellular assays may indicate prodrug activation or off-target effects, requiring metabolomics profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
